3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-fluoro-2-(prop-2-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-2-4-11-8-7(10)6(9(13)14)3-5-12-8/h1,3,5H,4H2,(H,11,12)(H,13,14) |
InChI Key |
WIOBKLOIWSLOND-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC=CC(=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Fluorination and Aminoalkynylation of Pyridine Derivatives
This approach involves initial substitution on a pyridine ring, followed by fluorination and aminoalkynylation steps.
- Step 1: Synthesis of 3-fluoropyridine-4-carboxylic acid derivatives through electrophilic or nucleophilic substitution on pyridine precursors.
- Step 2: Introduction of the amino group at position 2 via nucleophilic substitution using amines or ammonia under basic conditions.
- Step 3: Alkynylation at the amino group using propargyl halides (e.g., propargyl bromide) in the presence of base to form the prop-2-yn-1-yl)amino substituent.
| Step | Reagents & Conditions | Typical Yield | References |
|---|---|---|---|
| Pyridine fluorination | Selectfluor or N-fluorobenzenesulfonimide (NFSI) | 65-80% | , |
| Aminoalkynylation | Propargyl bromide, K₂CO₃, DMF | 70-85% |
Notes: This route benefits from regioselectivity and high yields when optimized with microwave-assisted synthesis to reduce reaction times and improve yields.
Multi-step Synthesis via Carboxylic Acid Derivatives and Amide Formation
Method B: Carboxylation and Amide Formation Followed by Fluorination
This method, adapted from patent literature and recent research, involves initial formation of the pyridine-4-carboxylic acid, followed by functionalization.
- Step 1: Synthesis of 3-fluoro-4-pyridinecarboxylic acid via fluorination of pyridine-4-carboxylic acid derivatives, often using electrophilic fluorinating agents such as Selectfluor or NFSI under mild conditions to ensure regioselectivity at the 3-position.
- Step 2: Conversion of the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
- Step 3: Amidation with aminoalkynes (prop-2-yn-1-amine) under basic conditions to yield the aminoalkynyl pyridine derivative.
- Step 4: Final functionalization involves introducing the amino group at position 2 via nucleophilic substitution or coupling reactions, often facilitated by activating agents.
Notes: This route emphasizes the modular approach, enabling the synthesis of various derivatives by altering the aminoalkynyl component.
Alternative Route: Palladium-Catalyzed Intramolecular Amination
Recent advances have demonstrated the utility of palladium-catalyzed intramolecular amination for constructing complex pyridine derivatives.
- Step 1: Synthesis of 3-amino-4-(2-bromophenyl)-pyridones via coupling of 2-bromophenyl derivatives with amino groups.
- Step 2: Intramolecular palladium-catalyzed amination to form the pyridine ring with the desired substitution pattern.
- Step 3: Fluorination at the 3-position using electrophilic fluorinating agents.
| Step | Reagents & Conditions | Typical Yield | References |
|---|---|---|---|
| Intramolecular amination | Pd(OAc)₂, base, heat | 50-70% | |
| Fluorination | NFSI, room temperature | 60-75% | , |
Notes: This method allows for high regioselectivity and the synthesis of densely substituted pyridines, suitable for medicinal chemistry applications.
Summary of Key Reaction Parameters and Material Balances
| Parameter | Typical Range | Remarks |
|---|---|---|
| Fluorinating agent | NFSI, Selectfluor | Mild, regioselective |
| Alkynylation reagent | Propargyl bromide | Requires base (K₂CO₃, Cs₂CO₃) |
| Catalysts | Pd(OAc)₂, CuI | For intramolecular amination |
| Solvents | DMF, DMSO, THF | Polar aprotic solvents preferred |
| Reaction temperature | -70°C to 25°C | Varies by step |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The propynyl group can participate in various chemical reactions, while the carboxylic acid group can form ionic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-4-carboxylic Acid Derivatives
Key Findings and Analysis
Substituent Effects: Electron-Withdrawing Groups: The fluorine at position 3 in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., AUY in ). Amino Group Variations: The propargylamino group in the target compound enables click chemistry modifications, whereas methyl-propargyl () or thiophenylmethyl () groups alter steric and electronic profiles.
Biological Relevance :
- The carboxylic acid at position 4 is conserved across PPAR activators () and KDM4 inhibitors (), suggesting its role in binding to enzymatic or receptor active sites.
- Zelasudil’s complex structure () demonstrates that bulkier substituents can target specific enzymes, but simpler structures (e.g., the target compound) may offer better pharmacokinetics.
Structural Trade-offs :
- The target compound’s molecular weight (194.1 g/mol) is lower than most analogs, favoring oral bioavailability. However, analogs like zelasudil (565.55 g/mol) achieve specificity through intricate substituents .
- Sulfur-containing AUY () and trifluoromethylated derivatives () highlight the balance between lipophilicity and solubility.
Biological Activity
3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, with the CAS number 1592523-21-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is , with a molecular weight of 194.16 g/mol. The compound features a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 4-position, along with a prop-2-yn-1-yl group that enhances its reactivity and potential interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in disease processes.
- Receptor Modulation : The compound's structure allows it to modulate receptor activity, which could be beneficial in therapeutic contexts.
Therapeutic Applications
Research indicates that 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has potential applications in several therapeutic areas:
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various bacterial strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents .
Anticancer Potential
The compound has also shown promise in anticancer research, particularly in inhibiting the growth of human lung adenocarcinoma cells. Studies indicate that structural modifications can enhance its efficacy against cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives, including those similar to 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, highlighting its effectiveness against resistant bacterial strains .
- Structure Activity Relationship (SAR) : Research on SAR has indicated that modifications to the propynyl group can significantly influence the compound's biological activity, suggesting avenues for optimizing its pharmacological properties .
Q & A
Q. What are the established synthetic routes for 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, and how can reaction parameters be optimized for higher yields?
The synthesis typically involves constructing the pyridine core followed by introducing fluorine and the propargylamino group. A two-step approach includes:
- Step 1 : Fluorination at the 3-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Step 2 : Propargylamine coupling via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene or DMF at 80–100°C . Yield optimization focuses on controlling stoichiometry (1.2 eq. propargylamine), inert atmospheres, and purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- 1H/19F NMR : Confirm substituent positions (e.g., fluorine at C3, propargylamino at C2) and coupling constants. For example, the C4 carboxylic acid proton appears as a singlet at δ ~13.5 ppm in DMSO-d6 .
- HPLC/LCMS : Purity >95% (C18 column, 0.1% TFA in mobile phase) with ESI-MS confirming [M+H]+ at m/z 239.1 .
- Elemental Analysis : Validate empirical formula (C9H7FN2O2) with ≤0.3% deviation .
Q. How should researchers handle stability issues during storage of pyridine-carboxylic acid derivatives?
Store under argon at –20°C in amber vials to prevent hydrolysis of the carboxylic acid group and propargylamine oxidation. Stability assessments via monthly HPLC checks are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridine derivatives?
Discrepancies often arise from assay variability (e.g., cell line specificity, compound solubility). Mitigation strategies include:
Q. How does the fluorine atom at C3 influence electronic properties and reactivity?
Fluorine’s electron-withdrawing effect increases the pyridine ring’s electrophilicity, enhancing reactivity toward nucleophilic agents. Computational studies (DFT) show:
Q. What role does the propargylamino group play in click chemistry applications?
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key parameters:
- Reaction Conditions : 1 mM CuSO4, 2 mM sodium ascorbate in t-BuOH/H2O (1:1), 25°C, 2 hours .
- Applications : Tagging with fluorescent azides (e.g., Alexa Fluor 488) for cellular uptake studies .
Q. How can computational methods predict binding modes with enzymatic targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., EGFR). Key residues: Lys745 (H-bond with carboxylic acid) and Thr790 (van der Waals contact with fluorine) .
- MD Simulations : Validate stability of docked complexes (GROMACS, 50 ns runs) and correlate with experimental IC50 values .
Q. What challenges arise in regioselective pyridine functionalization?
Competing substitution at C2/C6 is mitigated by:
- Directing Groups : The C4 carboxylic acid directs electrophiles to C3 via hydrogen bonding .
- Protection/Deprotection : Temporarily esterify the carboxylic acid to prevent undesired side reactions during fluorination .
Methodological Tables
Table 1 : Reaction Conditions for Propargylamine Coupling
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | Increases to 85% |
| Solvent | DMF | Better solubility |
| Temperature | 90°C | Minimizes decomposition |
| Reaction Time | 12 hours | Completes conversion |
Table 2 : Analytical Benchmarks for Purity Assessment
| Technique | Target Specification | Notes |
|---|---|---|
| HPLC | Retention time: 8.2 min | C18, 0.1% TFA |
| ESI-MS | [M+H]+: 239.1 | Collision energy 20 eV |
| 1H NMR | δ 8.45 (s, 1H, pyridine-H) | DMSO-d6, 400 MHz |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
